Trimethyl[2-(tributylstannyl)ethenyl]silane
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Overview
Description
Trimethyl[2-(tributylstannyl)ethenyl]silane is a chemical compound with the molecular formula C17H36SiSn. It is a clear, colorless oil that is sensitive to hydrolysis under neutral conditions. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[2-(tributylstannyl)ethenyl]silane can be synthesized through a series of chemical reactions involving the coupling of trimethylsilylacetylene with tributyltin chloride. The reaction typically requires a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-(tributylstannyl)ethenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tributyltin group is replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are often used as catalysts.
Bases: Triethylamine or potassium carbonate are commonly used bases.
Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product is typically an alkyne derivative .
Scientific Research Applications
Trimethyl[2-(tributylstannyl)ethenyl]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is used in the synthesis of functionalized acetylenes and other silicon-containing compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Trimethyl[2-(tributylstannyl)ethenyl]silane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the trimethylsilylacetylene and another organic molecule. The tributyltin group acts as a leaving group, allowing the reaction to proceed efficiently .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the tributyltin group. It is used in similar cross-coupling reactions.
Trimethylsilylacetylene: Another related compound used in organic synthesis.
Uniqueness
Trimethyl[2-(tributylstannyl)ethenyl]silane is unique due to the presence of both the trimethylsilyl and tributyltin groups, which allow it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
72178-98-4 |
---|---|
Molecular Formula |
C17H38SiSn |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
trimethyl(2-tributylstannylethenyl)silane |
InChI |
InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
JDQLLFOVXMXKNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |
Origin of Product |
United States |
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